(2S)-3-Amino-2-(9H-fluoren-9-ylmethoxycarbonyl)-4-thiophen-3-ylbutanoic acid
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Overview
Description
(2S)-3-Amino-2-(9H-fluoren-9-ylmethoxycarbonyl)-4-thiophen-3-ylbutanoic acid: is a complex organic compound that features a combination of amino, fluorenylmethoxycarbonyl (Fmoc), and thiophene groups. This compound is often used in peptide synthesis due to its protective Fmoc group, which is commonly employed in solid-phase peptide synthesis (SPPS).
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-3-Amino-2-(9H-fluoren-9-ylmethoxycarbonyl)-4-thiophen-3-ylbutanoic acid typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as thiophene derivatives and fluorenylmethanol.
Fmoc Protection: The amino group is protected using the Fmoc group. This is achieved by reacting the amino compound with fluorenylmethoxycarbonyl chloride in the presence of a base like triethylamine.
Coupling Reactions: The protected amino acid is then coupled with the thiophene derivative using coupling agents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).
Purification: The final product is purified using techniques like recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and purity, using larger reactors, and employing automated systems for monitoring and control.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thiophene ring can undergo oxidation reactions, forming sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the Fmoc group, typically using piperidine in SPPS.
Substitution: The amino group can participate in substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Piperidine is commonly used to remove the Fmoc group.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Deprotected amino acids.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, (2S)-3-Amino-2-(9H-fluoren-9-ylmethoxycarbonyl)-4-thiophen-3-ylbutanoic acid is primarily used in peptide synthesis. The Fmoc group protects the amino group during the synthesis, allowing for the sequential addition of amino acids.
Biology
In biological research, this compound can be used to synthesize peptides that are then studied for their biological activity. These peptides can be used in various assays to understand protein interactions, enzyme activity, and receptor binding.
Medicine
In medicine, peptides synthesized using this compound can be used in drug development. These peptides can act as therapeutic agents or as tools to study disease mechanisms.
Industry
In the pharmaceutical industry, this compound is used in the large-scale synthesis of peptides for therapeutic use. It is also used in the development of diagnostic tools and in the production of peptide-based materials.
Mechanism of Action
The mechanism of action of peptides synthesized using (2S)-3-Amino-2-(9H-fluoren-9-ylmethoxycarbonyl)-4-thiophen-3-ylbutanoic acid depends on the specific peptide sequence. Generally, these peptides interact with specific molecular targets such as enzymes, receptors, or other proteins, modulating their activity. The Fmoc group is removed during the synthesis process, allowing the amino group to participate in peptide bond formation.
Comparison with Similar Compounds
Similar Compounds
(2S)-3-Amino-2-(tert-butoxycarbonyl)-4-thiophen-3-ylbutanoic acid: Similar structure but with a tert-butoxycarbonyl (Boc) protecting group instead of Fmoc.
(2S)-3-Amino-2-(benzyloxycarbonyl)-4-thiophen-3-ylbutanoic acid: Uses a benzyloxycarbonyl (Cbz) protecting group.
Uniqueness
The uniqueness of (2S)-3-Amino-2-(9H-fluoren-9-ylmethoxycarbonyl)-4-thiophen-3-ylbutanoic acid lies in its Fmoc protecting group, which is widely used in SPPS due to its stability and ease of removal under mild conditions. This makes it particularly useful for synthesizing complex peptides without damaging sensitive amino acid residues.
Properties
CAS No. |
270263-01-9 |
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Molecular Formula |
C23H21NO4S |
Molecular Weight |
407.48 |
IUPAC Name |
(2S)-3-amino-2-(9H-fluoren-9-ylmethoxycarbonyl)-4-thiophen-3-ylbutanoic acid |
InChI |
InChI=1S/C23H21NO4S/c24-20(11-14-9-10-29-13-14)21(22(25)26)23(27)28-12-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-10,13,19-21H,11-12,24H2,(H,25,26)/t20?,21-/m0/s1 |
SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)C(C(CC4=CSC=C4)N)C(=O)O |
Synonyms |
Fmoc-L-β-HomoAla(3-thienyl)-OH |
Origin of Product |
United States |
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